molecular formula C55H89O4P-2 B1264913 Undecaprenyl phosphate(2-)

Undecaprenyl phosphate(2-)

Cat. No.: B1264913
M. Wt: 845.3 g/mol
InChI Key: UFPHFKCTOZIAFY-RDQGWRCRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Undecaprenyl phosphate(2-) is dianion of undecaprenyl phosphate arising from deprotonation of the phosphate OH groups;  major species at pH 7.3. It is a conjugate base of an undecaprenyl dihydrogen phosphate.

Scientific Research Applications

Role in Bacterial Cell Envelope Synthesis

Undecaprenyl phosphate (Und-P) plays a critical role in the synthesis of various components of the bacterial cell envelope. It is essential for the formation of peptidoglycan, enterobacterial common antigen, O antigen, and colanic acid in Gram-negative bacteria such as Escherichia coli. Altering the synthesis of these components indirectly affects peptidoglycan synthesis by sequestering Und-P, leading to cell shape deformities (Jorgenson & Young, 2016).

Quantitative Analysis in Bacterial Membranes

Undecaprenyl phosphate's levels in bacterial membranes have been quantitatively analyzed, highlighting its abundance in organisms like Escherichia coli and Staphylococcus aureus. These studies provide insights into the dynamics of Und-P in bacterial physiology (Barreteau et al., 2009).

Investigating Bacterial N-linked Glycosylation

Und-P is used in synthesizing undecaprenyl pyrophosphate-linked bacillosamine, an intermediate in the N-linked glycosylation pathway of bacteria like Campylobacter jejuni. This pathway is crucial for understanding bacterial glycosylation systems and offers potential insights into the corresponding eukaryotic processes (Weerapana et al., 2005).

Role in Undecaprenyl Phosphate Recycling

Undecaprenyl phosphate recycling is a vital process in bacterial cell wall synthesis. Research into the enzymes involved in this process, such as undecaprenyl-pyrophosphate phosphatase, has shed light on their potential role in antibacterial therapy (Tatar et al., 2007).

Chemoenzymatic Synthesis of Polyprenyl Phosphates

The chemoenzymatic synthesis of polyprenyl phosphates, including undecaprenyl phosphate, has been explored. This research is significant for understanding the biochemical pathways involving N-linked protein glycosylation and prokaryotic cell wall biosynthesis (Hartley et al., 2008).

De Novo Synthesis in Bacteria

Studies have focused on the de novo synthesis and recycling of Und-P in bacteria, revealing alternative pathways in Gram-positive bacteria. This knowledge is crucial for understanding cell wall synthesis and identifying potential drug targets (Coker & Palittapongarnpim, 2011).

Evolutionary Conservation in Cellular Membranes

Research has delved into the evolutionary conservation of polyprenols and polyprenyl-phosphates in cellular membranes across all life domains. This conservation is key to understanding why polyprenyl-phosphates are universally used for membrane-bound glycan assembly (Hartley & Imperiali, 2011).

Properties

Molecular Formula

C55H89O4P-2

Molecular Weight

845.3 g/mol

IUPAC Name

[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate

InChI

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/p-2/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+

InChI Key

UFPHFKCTOZIAFY-RDQGWRCRSA-L

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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